molecular formula C15H21NS B503588 N-(thiophen-2-ylmethyl)adamantan-2-amine

N-(thiophen-2-ylmethyl)adamantan-2-amine

Cat. No.: B503588
M. Wt: 247.4g/mol
InChI Key: LIQMOXDEJXZZNV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(thiophen-2-ylmethyl)adamantan-2-amine is a compound that combines the structural features of adamantane and thiophene. Adamantane is a polycyclic hydrocarbon known for its stability and rigidity, while thiophene is a sulfur-containing heterocycle known for its aromatic properties. The combination of these two structures results in a compound with unique chemical and physical properties, making it of interest in various fields of research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(thiophen-2-ylmethyl)adamantan-2-amine typically involves the reaction of adamantan-2-amine with thiophen-2-ylmethyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium hydride to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of scale-up from laboratory synthesis to industrial production would involve optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

N-(thiophen-2-ylmethyl)adamantan-2-amine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(thiophen-2-ylmethyl)adamantan-2-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(thiophen-2-ylmethyl)adamantan-2-amine is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors. For example, it has been shown to inhibit the enzyme 11β-HSD1, which is involved in the regulation of glucocorticoid activity. Additionally, its structural similarity to other adamantane derivatives suggests it may interact with NMDA receptors, contributing to its analgesic effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(adamantan-2-yl)-2-phenylethylamine
  • 2-(adamantan-2-yl)-2-(2-thienyl)ethylamine hydrochloride
  • 2-(adamantan-2-yl)-N-(thiophen-2-ylmethyl)acetamide

Uniqueness

N-(thiophen-2-ylmethyl)adamantan-2-amine is unique due to the combination of the adamantane and thiophene structures. This combination imparts both rigidity and aromaticity to the molecule, which can influence its chemical reactivity and biological activity. Compared to other similar compounds, it may offer distinct advantages in terms of stability and specificity for certain molecular targets.

Properties

Molecular Formula

C15H21NS

Molecular Weight

247.4g/mol

IUPAC Name

N-(thiophen-2-ylmethyl)adamantan-2-amine

InChI

InChI=1S/C15H21NS/c1-2-14(17-3-1)9-16-15-12-5-10-4-11(7-12)8-13(15)6-10/h1-3,10-13,15-16H,4-9H2

InChI Key

LIQMOXDEJXZZNV-UHFFFAOYSA-N

SMILES

C1C2CC3CC1CC(C2)C3NCC4=CC=CS4

Canonical SMILES

C1C2CC3CC1CC(C2)C3NCC4=CC=CS4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.